molecular formula C16H15ClN2O4 B5770315 N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

Cat. No. B5770315
M. Wt: 334.75 g/mol
InChI Key: DZXACYFQXDFHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as CBDMB, is a chemical compound that has been synthesized for scientific research purposes. CBDMB is a benzimidazole derivative that has been found to have potential applications in various fields of research, including cancer treatment, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is not fully understood, but studies have shown that it binds to various receptors and enzymes in the body, including the dopamine D2 receptor and the acetylcholinesterase enzyme. This compound has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit angiogenesis, which may contribute to its anticancer properties. This compound has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has several advantages for lab experiments, including its simple and efficient synthesis method and its potential applications in various fields of research. However, this compound also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One potential direction is to further investigate its anticancer properties and its potential applications in cancer treatment. Another potential direction is to investigate its potential applications in drug discovery, particularly in the development of new drugs for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential toxicity and side effects.

Synthesis Methods

N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chlorobenzoic acid with N-(3,4-dimethoxyphenethyl)amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the benzimidazole intermediate. The intermediate is then treated with oxalyl chloride and subsequently reacted with N-(3,4-dimethoxyphenethyl)-N'-hydroxybenzamidine to form this compound.

Scientific Research Applications

N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been found to have potential applications in various fields of scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have potential applications in drug discovery, as it has been shown to bind to various receptors and enzymes, including the dopamine D2 receptor and the acetylcholinesterase enzyme. In neuroscience research, this compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-21-13-8-7-10(9-14(13)22-2)15(18)19-23-16(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXACYFQXDFHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CC=C2Cl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2Cl)/N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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